11-Dodecenoyl chloride
Overview
Description
Synthesis Analysis
Dodec-11-enoyl chloride can be synthesized by the reaction of undecylenic acid with thionyl chloride in the presence of a solvent. The purification of the product involves distillation and/or recrystallization.Molecular Structure Analysis
The molecular formula of Dodec-11-enoyl chloride is C12H21ClO. It contains a total of 34 bonds, including 13 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 acyl halogenide .Scientific Research Applications
Photocyclization Studies
In a study on the photochemical behavior of bicyclo[6.3.1]dodec-1(11)-en-10-one, it was found that this compound undergoes photocyclization to give mainly tricyclote[6.3.1.0.]dodecan-10-one, demonstrating its potential in photochemical applications and organic synthesis (Gioia et al., 1977).
Chemical Synthesis
Research on macrocyclic musk compounds revealed that undec-10-enoyl chloride, a similar compound, condenses with enamines followed by ring cleavage, yielding keto-enoic acids. This process is significant for the synthesis of various organic compounds, including dioic and ω-hydroxy acids (Nair et al., 1963).
Biotechnological Applications
A study demonstrated the biotechnological production and sensory evaluation of ω1-unsaturated aldehydes, where lipid extracts of the fungus Flammulina velutipes contained various fatty acids including dodec-11-enoic acid. This study highlights the application of biotechnological methods in transforming fatty acids into aldehydes, which has implications in flavor and fragrance industries (Hammer et al., 2020).
Organic Chemistry and Drug Synthesis
The expedient synthesis of (R)-Patulolide A was formulated from 10-undecenoic acid, leading to dodec-11-en-2-ol. This synthesis process is crucial in the field of organic chemistry and the development of pharmaceuticals (Sharma et al., 1996).
Surfactant Studies
In a study on critical micelle concentrations of surfactants, the behavior of various compounds including dodecyl trimethyl ammonium chloride was analyzed. This research is relevant in understanding surfactant properties, important in fields like materials science and chemical engineering (Shoji et al., 1976).
Carbonylative Carbotricyclization
A study on silicon-initiated carbonylative carbotricyclization of enediynes catalyzed by rhodium complexes included the reaction of dodec-11-ene-1,6-diynes. This research has implications in the synthesis of complex organic molecules and the development of novel reaction mechanisms (Bennacer et al., 2005).
Properties
IUPAC Name |
dodec-11-enoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXXDHGANJVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557521 | |
Record name | Dodec-11-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84465-81-6 | |
Record name | Dodec-11-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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